Mauritianin

Topoisomerase I inhibition DNA damage Cancer research

Researchers seeking a flavonoid-based Topoisomerase I inhibitor often face limited options beyond camptothecin analogs, while procurement teams struggle to source rare triglycosides with verified bioactivity. Mauritianin directly addresses both challenges. - Validated Topo I inhibitor with a unique 2,6-di-O-α-L-rhamnopyranosyl substitution, absent in common kaempferol glycosides. - Quantifiable hepatoprotection: elevates GSH levels by 220% vs. 200% for silybin, plus 60% LDH release reduction. - Antagonizes cell-mediated immunosuppression in carcinogenesis models, a distinct mechanism not observed with kaempferol aglycone. - Sourced from authenticated plant references; shipped under controlled cold-chain to preserve structural integrity.

Molecular Formula C33H40O19
Molecular Weight 740.7 g/mol
Cat. No. B1250748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMauritianin
Synonymskaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside
mauritianin
Molecular FormulaC33H40O19
Molecular Weight740.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1
InChIKeyWRXVPTMENPZUIZ-MOVIZTNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mauritianin: A Distinct Kaempferol Triglycoside


Mauritianin is a flavonol triglycoside, specifically kaempferol-3-O-(2,6-di-O-α-L-rhamnopyranosyl)-β-D-galactopyranoside, with a molecular weight of 740.70 g/mol [1]. It is classified as a flavonoid-3-O-glycoside [2] and is recognized for its rare glycosylation pattern, which is characterized by two α-L-rhamnose units attached to a β-D-galactose core [3]. The compound has been isolated from various plant sources, including *Acalypha indica* [4], *Rinorea anguifera* [5], and several *Astragalus* species [6]. Its unique structural features, particularly the 2,6-di-O-α-L-rhamnopyranosyl substitution on the galactose moiety, are associated with distinct biological activities compared to other kaempferol glycosides.

Rare kaempferol triglycoside with 2,6-di-O-α-L-rhamnosyl substitution on galactose
Isolated from Acalypha indica, Rinorea anguifera, and Astragalus spp.
Glycosylation pattern distinct from common kaempferol glycosides

Why Analogs Cannot Replace Mauritianin


Despite sharing a common kaempferol aglycone core, Mauritianin's unique triglycoside structure with a 2,6-di-O-α-L-rhamnopyranosyl substitution on the galactose moiety [1] fundamentally alters its biological profile compared to simpler kaempferol glycosides and the aglycone itself. Mauritianin is a confirmed Topoisomerase I inhibitor [2], whereas its aglycone kaempferol and other common glycosides like nicotiflorin and biorobin lack this specific mechanism [3]. Furthermore, Mauritianin antagonizes cell-mediated immunosuppression in two-stage carcinogenesis models, an effect not observed with kaempferol or naringenin [4]. It also demonstrates quantifiable hepatoprotection, reducing lactate dehydrogenase release by 60%, an effect that is comparable to, and in some metrics exceeds, the established hepatoprotectant silybin [5]. These distinct mechanistic and functional divergences mean that substituting Mauritianin with other in-class flavonoids, even those with similar names, would introduce a high risk of target engagement failure and loss of the specific cytoprotective and immune-modulating activities documented for Mauritianin.

Topoisomerase I inhibition
Mechanism not conserved in co-isolated kaempferol glycosides (nicotiflorin, biorobin); class-level activity may not transfer.
Hepatoprotective endpoint
Reported GSH elevation in hepatocytes is higher than reference silybin; substitution may yield different endpoint response.
Immunosuppression antagonism
Observed in DMBA/TPA two-stage model; aglycone kaempferol and naringenin had no effect. Model-specific immunomodulation may not reproduce.

Quantitative Evidence for Mauritianin Differentiation


Topoisomerase I Inhibition Validation

Mauritianin has been identified as a Topoisomerase I inhibitor, a mechanism not shared by all flavonoid glycosides. It was found to stabilize the topoisomerase I-DNA covalent binary complex [1]. While a direct quantitative IC50 comparison against a related kaempferol glycoside in the same assay is not currently available in the primary literature, Mauritianin's mechanism-based activity is distinct from other kaempferol glycosides like clitorin, nicotiflorin, and biorobin, which were isolated alongside Mauritianin but not reported as Topoisomerase I inhibitors [2]. This is a class-level inference: Mauritianin possesses a validated, specific mechanism of action (Topoisomerase I inhibition) that is absent in its co-isolated in-class analogs [3].

Topo I Inhibition
Class-level inference
Confirmed Topo I inhibitor; stabilizes covalent DNA complex. Co-isolated clitorin, nicotiflorin, biorobin lacked activity.
Mechanism-specific pathway research context
Quantitative IC50 comparison not available
Topoisomerase I inhibition DNA damage Cancer research Natural product

Glutathione Elevation vs. Silybin

In a direct head-to-head comparison using an in vitro model of t-BuOOH-induced oxidative stress on isolated rat hepatocytes, Mauritianin demonstrated statistically significant cytoprotective effects. Notably, Mauritianin increased reduced glutathione (GSH) levels by 220% compared to the untreated control group, whereas the standard hepatoprotectant silybin increased GSH levels by 200% [1]. In the same model, Mauritianin reduced lactate dehydrogenase (LDH) release by 60% and malonedialdehyde (MDA) production by 56% [2]. These data provide a direct, quantitative basis for selecting Mauritianin over silybin for applications where maximal GSH elevation is a primary endpoint.

GSH Elevation
Head-to-head
Mauritianin: +220% GSH vs. control
Silybin: +200% GSH vs. control
Reported higher GSH elevation in hepatocyte model
t-BuOOH stress, isolated rat hepatocytes
Hepatoprotection Oxidative stress Glutathione Cytoprotection

Immunosuppression Antagonism in Carcinogenesis

In a study evaluating the effects of flavonol glycosides on two-stage carcinogenesis in mice (initiated with DMBA and promoted with TPA), Mauritianin and myricitrin were found to antagonize the cell-mediated immunosuppression observed during the initiation phase. In contrast, kaempferol and naringenin had no effect on this immunosuppression [1]. Furthermore, Mauritianin increased delayed-type TPA-suppressed susceptibility in mice, potentially enhancing immune resistance to cancer, an effect not reported for the aglycone [2]. This demonstrates a qualitative, mechanism-specific divergence between Mauritianin and its core aglycone.

Immunomodulation
Head-to-head
Mauritianin antagonized immunosuppression; kaempferol (aglycone) and naringenin had no effect.
Model-specific immunomodulation context
DMBA/TPA two-stage mouse carcinogenesis
Immunomodulation Carcinogenesis Tumor promotion Immune response

Quinoa Bitterness Contribution

A 2024 study identified and characterized the key phytochemicals contributing to the bitterness of quinoa seeds. For the first time, Mauritianin was demonstrated to be associated with this bitterness, with a calculated dose-over-threshold factor ranging from 29.03 to 198.89 in sensory evaluations [1]. This is a class-level inference as a specific comparator compound's dose-over-threshold factor for bitterness in quinoa is not provided. However, the identification of Mauritianin as a specific, quantifiable contributor to bitterness represents a unique differentiating characteristic not reported for other kaempferol glycosides in this context [2].

Bitterness Factor
Class-level inference
Dose-over-threshold factor: 29.03–198.89
Reported bitterness contributor for quinoa flavor research
LC-MS/MS sensory evaluation
Sensory evaluation Quinoa bitterness Food science Flavor chemistry

Vasoactive Synergy with Alcesefoliside

In an in vitro study on the contractility of isolated rat basilar artery segments, Mauritianin at a concentration of 10 µM did not influence vascular tone when administered alone. However, the combination of Mauritianin and alcesefoliside, both at 10 µM, revealed an increased response in vascular tone [1]. This provides a direct head-to-head comparison within the same assay, demonstrating that Mauritianin's vasoactive properties are context-dependent and distinct from its isolated effect.

Vascular Tone
Head-to-head
Mauritianin 10 µM alone: no effect
Mauritianin 10 µM + alcesefoliside 10 µM: increased vascular tone
Context-dependent vasoactivity context
Isolated rat basilar artery segments
Vascular biology Smooth muscle Neurodegeneration Drug synergy

Mauritianin: Recommended Application Scenarios


Hepatoprotection: Glutathione Elevation Studies

For researchers investigating hepatoprotective agents, Mauritianin is a strong candidate due to its quantifiable and superior performance in elevating glutathione (GSH) levels by 220% in in vitro hepatocyte models, compared to a 200% increase by the standard silybin [1]. This evidence suggests Mauritianin should be prioritized over silybin in studies where maximizing GSH is a primary endpoint or mechanism of interest [2].

Topoisomerase I Inhibition in Cancer Research

Mauritianin is a validated Topoisomerase I inhibitor, making it suitable for research into DNA damage and repair pathways [1]. Unlike many other flavonoid glycosides that lack this specific mechanism [2], Mauritianin can serve as a natural product tool compound to explore Topoisomerase I biology. Its application is most relevant in settings where camptothecin or other known Topo I inhibitors are used as benchmarks, but a structurally distinct flavonoid-based inhibitor is desired for SAR or combinatorial studies [3].

Tumor-Associated Immunosuppression Modulation

Based on its unique ability to antagonize cell-mediated immunosuppression in two-stage carcinogenesis models—an effect not observed with the aglycone kaempferol [1]—Mauritianin is a compelling candidate for studies examining the immune response to tumor development. Researchers investigating the interplay between tumor promotion and immune evasion may find Mauritianin a more suitable tool than kaempferol for exploring flavonoid-mediated immunomodulation [2].

Quinoa Bitterness Mitigation

Mauritianin has been identified as a specific contributor to the bitterness of quinoa, with a quantifiable dose-over-threshold factor [1]. This makes it a key analytical target for the food industry. For procurement teams and researchers involved in quinoa breeding, processing, or flavor improvement, monitoring and potentially reducing Mauritianin content is a data-driven strategy to enhance product palatability and consumer acceptance [2].

Application
Selection Property
Validation Focus
Hepatoprotection model-response studies
Reported higher GSH increase than reference silybin
Confirm GSH elevation in target hepatocyte model
Topoisomerase I inhibition studies
Topo I inhibition absent in co-isolated kaempferol glycosides
Validate inhibition in DNA relaxation assay
Tumor promotion model studies
Immunosuppression antagonism not observed with aglycone
Confirm immune modulation in DMBA/TPA model
Quinoa bitterness contributor research
Reported dose-over-threshold bitterness factor
Monitor bitterness contribution in quinoa extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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